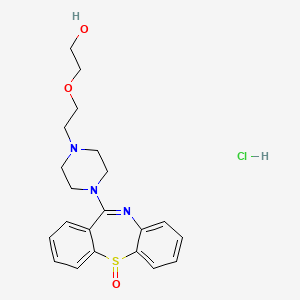

Quetiapine sulfoxide hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

分子式 |

C21H26ClN3O3S |

|---|---|

分子量 |

436.0 g/mol |

IUPAC名 |

2-[2-[4-(11-oxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol;hydrochloride |

InChI |

InChI=1S/C21H25N3O3S.ClH/c25-14-16-27-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)28(26)20-8-4-2-6-18(20)22-21;/h1-8,25H,9-16H2;1H |

InChIキー |

BJOYEAHGKKTINJ-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42.Cl |

製品の起源 |

United States |

Foundational & Exploratory

Synthesis and Characterization of Quetiapine Sulfoxide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quetiapine, an atypical antipsychotic, undergoes metabolism in vivo to form several metabolites, with Quetiapine sulfoxide (B87167) being one of the most significant.[1][2] As a primary metabolite and a potential impurity in the bulk drug substance resulting from oxidative degradation, the synthesis and characterization of Quetiapine sulfoxide are critical for comprehensive drug development, impurity profiling, and stability studies.[3][4] This technical guide provides a detailed overview of the synthesis of Quetiapine sulfoxide hydrochloride and its subsequent characterization using modern analytical techniques. The document includes explicit experimental protocols, tabulated quantitative data, and workflow diagrams to ensure clarity and reproducibility for researchers in the pharmaceutical sciences.

Synthesis of this compound

The synthesis is a two-step process commencing with the selective oxidation of the sulfur atom in the dibenzothiazepine ring of Quetiapine to form Quetiapine sulfoxide. This is followed by the conversion of the resulting free base into its hydrochloride salt to enhance its stability and solubility for analytical purposes.

Step 1: Oxidation of Quetiapine to Quetiapine Sulfoxide

The synthesis of Quetiapine sulfoxide is achieved through the controlled oxidation of Quetiapine. This process mimics the metabolic pathway and can be accomplished under laboratory conditions using a suitable oxidizing agent.[4] Forced degradation studies commonly employ hydrogen peroxide to generate this oxidative degradation product.[5][6]

Step 2: Formation of this compound

Following the synthesis of the sulfoxide, the free base is converted to its dihydrochloride (B599025) salt. This is typically achieved by treating a solution of the base with hydrochloric acid in an appropriate solvent, leading to the precipitation of the salt.

References

physicochemical properties of Quetiapine sulfoxide hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of Quetiapine (B1663577) Sulfoxide (B87167) Hydrochloride For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is a widely prescribed second-generation atypical antipsychotic medication utilized in the management of schizophrenia, bipolar disorder, and major depressive disorder[1][2]. Following administration, quetiapine undergoes extensive hepatic metabolism, with less than 1% of the dose excreted as the unchanged parent drug[3]. The primary metabolic pathways are sulfoxidation and oxidation, predominantly mediated by the cytochrome P450 enzyme, CYP3A4[1][3][4][5][6].

One of the main metabolites formed through this process is Quetiapine Sulfoxide. This compound is generally considered pharmacologically inactive[1][3][6]. Understanding the physicochemical properties of this major metabolite is crucial for comprehensive pharmacokinetic modeling, impurity profiling in drug manufacturing, and developing analytical methods for therapeutic drug monitoring. This guide provides a detailed overview of the core physicochemical characteristics of Quetiapine Sulfoxide and its hydrochloride salt, along with relevant experimental protocols and metabolic pathway visualizations.

Physicochemical Properties

The following tables summarize the key physicochemical properties of Quetiapine Sulfoxide and its common salt forms. Data has been aggregated from various chemical suppliers and databases. It is important to distinguish between the free base and its salt forms, as properties such as molecular weight and solubility can vary significantly.

Table 1: Chemical Identity and Molecular Properties

| Property | Quetiapine Sulfoxide (Free Base) | Quetiapine Sulfoxide Hydrochloride | Quetiapine Sulfoxide Dihydrochloride |

| Chemical Structure | 2-[2-[4-(5-Oxidodibenzo[b,f][1][7]thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol | 2-[2-[4-(5-Oxidodibenzo[b,f][1][7]thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol hydrochloride | 2-[2-[4-(5-Oxidodibenzo[b,f][1][7]thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol dihydrochloride[8] |

| Molecular Formula | C₂₁H₂₅N₃O₃S[9][10] | C₂₁H₂₆ClN₃O₃S[7] | C₂₁H₂₇Cl₂N₃O₃S[8] |

| Molecular Weight | 399.51 g/mol [9][10] | 435.97 g/mol [7] | 472.43 g/mol [8][11] |

| CAS Number | 329216-63-9[9][10] | 2448341-72-6[7] | 329218-11-3[8][11] |

| Appearance | Off-White to Yellow Solid[9][12] | Solid | White to Yellow Solid[11] |

Table 2: Physical and Chemical Characteristics

| Property | Value (Form) | Source(s) |

| Melting Point | ~48 °C (Free Base) | [9] |

| Boiling Point | 611.3 ± 65.0 °C (Predicted, Free Base) | [9] |

| Density | 1.35 ± 0.1 g/cm³ (Predicted, Free Base) | [9] |

| Water Solubility | Slightly Soluble (Free Base) | [9] |

| 233.33 - 250 mg/mL (Requires sonication, Dihydrochloride) | [8][11] | |

| pKa (Predicted) | 14.41 ± 0.10 (Strongest Acidic) | [9] |

| 6.93 (Strongest Basic) | [13] | |

| LogP (Predicted) | -0.51 to 1.03 | [13][14] |

| Storage Conditions | Hygroscopic, -20°C Freezer, Under Inert Atmosphere | [9][12] |

Metabolic Pathway of Quetiapine

Quetiapine is extensively metabolized in the liver. The formation of Quetiapine Sulfoxide is a primary pathway, catalyzed by the CYP3A4 enzyme. Another key pathway, also mediated by CYP3A4, leads to the active metabolite N-desalkylquetiapine (norquetiapine), which contributes to the drug's antidepressant effects. This active metabolite is subsequently metabolized by both CYP2D6 and CYP3A4[1][3][15].

Experimental Protocols

Synthesis of Quetiapine Sulfoxide

Quetiapine Sulfoxide can be synthesized for use as a reference standard in analytical studies through the controlled oxidation of the parent compound.

-

Objective: To oxidize the sulfur atom of the dibenzothiazepine ring of Quetiapine.

-

Methodology:

-

Reactants: Quetiapine hemifumarate is used as the starting material. An oxidizing agent such as hydrogen peroxide or sodium periodate (B1199274) is employed[16].

-

Procedure (Example with H₂O₂): Quetiapine hemifumarate is dissolved in a suitable solvent like methanol. A catalyst, such as sodium tungstate (B81510) dihydrate, is added. Hydrogen peroxide is then added to the solution, and the reaction is allowed to proceed at a controlled temperature (e.g., ambient temperature)[16].

-

Monitoring: The progress of the reaction is monitored using an appropriate chromatographic technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), to confirm the consumption of the starting material and the formation of the product[16].

-

Isolation and Purification: Once the reaction is complete, the product (Quetiapine Sulfoxide) is isolated from the reaction mixture. This may involve solvent evaporation, extraction, and subsequent purification steps, such as preparative HPLC, to obtain a high-purity standard[16].

-

Characterization: The identity and purity of the synthesized Quetiapine Sulfoxide are confirmed using analytical techniques like Mass Spectrometry (MS) to verify the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure, and Infrared (IR) spectroscopy to identify the characteristic S=O bond stretch[16].

-

Quantification of Quetiapine Sulfoxide in Human Plasma by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of drug metabolites in biological matrices.

-

Objective: To determine the concentration of Quetiapine Sulfoxide in human plasma samples for pharmacokinetic or therapeutic drug monitoring studies.

-

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 100-500 µL aliquot of a human plasma sample, add an internal standard (e.g., quetiapine-d8)[17][18].

-

Basify the sample by adding a small volume of a basic solution, such as 1 M NaOH or 1 M ammonium (B1175870) hydroxide[17][19].

-

Add an extraction solvent (e.g., methyl tert-butyl ether or a butyl acetate-butanol mixture)[17][18].

-

Vortex the mixture vigorously for several minutes to ensure thorough mixing and extraction[17][19].

-

Centrifuge the sample at high speed (e.g., 4000-12000 rpm) to separate the organic and aqueous layers[17][19].

-

Carefully transfer the upper organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen, often with gentle heating (e.g., 40°C)[17][19].

-

Reconstitute the dried extract in a small volume of the mobile phase for injection into the LC-MS/MS system[17].

-

-

LC-MS/MS Analysis:

-

LC System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system[17].

-

Column: A C18 or Phenyl-Hexyl reversed-phase column is commonly used[17][20].

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid or 10 mM ammonium formate (B1220265) in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile (B52724) or methanol)[17][20].

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer operating in positive ion mode[18][20].

-

Detection: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Quetiapine Sulfoxide and its internal standard to ensure high selectivity and sensitivity[18].

-

-

Method Validation: The analytical method must be fully validated according to regulatory guidelines (e.g., FDA), assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects[18].

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Quetiapine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 5. ClinPGx [clinpgx.org]

- 6. Quetiapine | C21H25N3O2S | CID 5002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. xcessbio.com [xcessbio.com]

- 9. QUETIAPINE SULFOXIDE | 329216-63-9 [chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Page loading... [guidechem.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Quetiapine Sulfoxide | CAS#:329216-63-9 | Chemsrc [chemsrc.com]

- 15. Metabolism of the active metabolite of quetiapine, N-desalkylquetiapine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS. | Read by QxMD [read.qxmd.com]

- 19. jfda-online.com [jfda-online.com]

- 20. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of Quetiapine Sulfoxide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quetiapine (B1663577), an atypical antipsychotic, undergoes extensive metabolism, leading to the formation of several metabolites, including quetiapine sulfoxide (B87167).[1][2] The hydrochloride salt of this metabolite, quetiapine sulfoxide hydrochloride, is a relevant compound in pharmaceutical analysis and impurity profiling. Understanding its solid-state structure is crucial for controlling its physicochemical properties. This technical guide outlines the comprehensive analytical workflow for the crystal structure determination of this compound. While specific single-crystal X-ray diffraction data for this compound is not publicly available as of the date of this publication, this document provides detailed, established methodologies and the logical integration of various analytical techniques that are fundamental to such an investigation.

Introduction

Quetiapine is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder.[3] Its primary metabolite, quetiapine sulfoxide, is formed through the oxidation of the sulfur atom in the dibenzothiazepine ring.[1][4] The isolation and characterization of such metabolites are critical for understanding the drug's metabolic fate, ensuring pharmaceutical purity, and meeting regulatory requirements.

The crystalline form of a pharmaceutical compound significantly influences its stability, solubility, and bioavailability. Therefore, a thorough analysis of the crystal structure of this compound is a vital step in its complete characterization. This guide details the experimental protocols and analytical logic required for this purpose.

Synthesis and Crystallization

The synthesis of quetiapine sulfoxide can be achieved through the controlled oxidation of quetiapine. Subsequently, the hydrochloride salt is prepared to potentially improve its stability and handling properties.

Experimental Protocol: Synthesis of Quetiapine Sulfoxide

A common method for the synthesis of quetiapine sulfoxide involves the oxidation of quetiapine free base.[4]

-

Dissolution: Dissolve quetiapine hemifumarate in a biphasic solvent system, such as chloroform (B151607) and water.

-

Basification: Adjust the pH of the aqueous layer to approximately 8 with a suitable base (e.g., 10% sodium bicarbonate) to obtain the quetiapine free base in the organic layer.

-

Extraction and Drying: Separate the organic layer, wash with deionized water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Oxidation: Dissolve the resulting quetiapine free base in a suitable solvent like methanol. Add a controlled amount of an oxidizing agent, such as sodium periodate, at ambient temperature.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Isolation: Upon completion, filter the reaction mixture and concentrate the filtrate. The crude quetiapine sulfoxide can be purified by techniques such as column chromatography or recrystallization.

Experimental Protocol: Crystallization of this compound

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation, solvent diffusion, or cooling crystallization methods.

-

Salt Formation: Dissolve the purified quetiapine sulfoxide free base in a suitable organic solvent (e.g., ethanol (B145695) or isopropanol).

-

Acidification: Add a stoichiometric amount of ethanolic or isopropanolic hydrochloric acid solution dropwise while stirring.

-

Crystallization:

-

Slow Evaporation: Leave the solution in a loosely covered vial to allow for the slow evaporation of the solvent at room temperature.

-

Vapor Diffusion: Place the vial containing the solution in a larger sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the primary solvent will induce crystallization.

-

Slow Cooling: Heat the saturated solution and then allow it to cool down to room temperature, or lower, at a controlled rate.

-

-

Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them from the mother liquor and dry them under a gentle stream of inert gas.

Analytical Characterization Workflow

A comprehensive characterization of the solid state of this compound involves multiple analytical techniques. The logical flow of this characterization is depicted in the diagram below.

Caption: Logical workflow for the solid-state characterization of a crystalline compound.

Experimental Methodologies

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.[5][6]

Experimental Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[7]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.[7] X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal.[6][8] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[5]

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the atomic positions. This model is then refined to best fit the experimental data.[9]

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the bulk crystalline material to identify the crystalline phase and assess its purity.[10]

Experimental Protocol:

-

Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is a fingerprint of the crystalline phase. This can be compared to a calculated pattern from SC-XRD data to confirm phase purity.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material.

Experimental Protocol:

-

Sample Preparation: A few milligrams of the sample are weighed into an aluminum pan.

-

DSC Analysis: The sample and a reference pan are heated at a constant rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This reveals thermal events such as melting, crystallization, and phase transitions.

-

TGA Analysis: The sample is heated in a controlled atmosphere, and its mass is continuously monitored as a function of temperature. This provides information on thermal stability and decomposition.

Data Presentation

Although experimental crystallographic data for this compound is not available in the public domain, the following tables illustrate how such data would be presented for a comprehensive analysis.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₂₁H₂₆ClN₃O₃S |

| Formula Weight | 435.97 g/mol |

| Crystal System | Monoclinic (Example) |

| Space Group | P2₁/c (Example) |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 14.789(5) |

| α (°) | 90 |

| β (°) | 105.12(3) |

| γ (°) | 90 |

| Volume (ų) | 2234.5(14) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.295 |

| Absorption Coefficient (mm⁻¹) | 0.285 |

| F(000) | 920 |

| Crystal Size (mm³) | 0.25 x 0.18 x 0.12 |

| Theta range for data collection (°) | 2.50 to 28.00 |

| Reflections collected | 15890 |

| Independent reflections | 5120 [R(int) = 0.045] |

| Final R indices [I>2sigma(I)] | R1 = 0.052, wR2 = 0.135 |

| R indices (all data) | R1 = 0.068, wR2 = 0.148 |

| Goodness-of-fit on F² | 1.05 |

Table 2: Hypothetical Key Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| S-O | 1.502(3) |

| C-S-C | 102.5(2) |

| C-N-C (piperazine) | 110.2(4) - 112.8(4) |

| Cl⁻···H-N⁺ | 2.987(5) |

Visualization of Experimental Workflow

The following diagram illustrates the step-by-step process of single-crystal X-ray diffraction analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Quetiapine Carboxylic Acid and Quetiapine Sulfoxide Prevalence in Patient Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemmethod.com [chemmethod.com]

- 4. researchgate.net [researchgate.net]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. ncl.ac.uk [ncl.ac.uk]

- 8. Single-Crystal X-ray Diffraction Unit – CIQSO [uhu-ciqso.es]

- 9. resources.rigaku.com [resources.rigaku.com]

- 10. icdd.com [icdd.com]

The Discovery and Metabolic Journey of Quetiapine Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine (B1663577), an atypical antipsychotic medication first approved by the FDA in 1997, is a cornerstone in the management of schizophrenia, bipolar disorder, and major depressive disorder.[1][2] Its therapeutic efficacy is intrinsically linked to its complex metabolic profile, which is dominated by hepatic biotransformation.[3][4] This technical guide provides an in-depth exploration of the discovery, history, and characterization of its major, albeit inactive, metabolite: quetiapine sulfoxide (B87167).[1][4] Understanding the metabolic fate of quetiapine, particularly the formation of quetiapine sulfoxide, is crucial for a comprehensive assessment of the drug's pharmacokinetics, safety profile, and potential for drug-drug interactions.

Discovery and History of Quetiapine Sulfoxide

The journey to identifying quetiapine sulfoxide is intertwined with the broader investigation of quetiapine's extensive metabolism in the liver. Following the administration of radiolabeled [14C]quetiapine, it was observed that approximately 73% of the radioactivity was excreted in the urine and 21% in the feces, with less than 1% of the parent drug remaining unchanged, indicating significant metabolic conversion.[3][5]

Early in vitro studies utilizing human liver microsomes were instrumental in elucidating the metabolic pathways. These experiments revealed that quetiapine is primarily metabolized by the cytochrome P450 (CYP) enzyme system.[3][6] Specifically, CYP3A4 was identified as the principal isoenzyme responsible for the majority of quetiapine's metabolism, including the formation of quetiapine sulfoxide through the sulfoxidation of the dibenzothiazepine ring.[1][7][8][9] While CYP2D6 plays a minor role in overall quetiapine metabolism, its contribution is more directed towards other metabolic pathways.[5][6]

Subsequent in vivo studies in patients receiving quetiapine confirmed these initial findings. The major metabolic pathway for quetiapine was determined to be sulfoxidation, leading to the formation of the inactive sulfoxide metabolite.[10][11] These clinical investigations also highlighted that the formation of quetiapine sulfoxide is predominantly catalyzed by CYP3A4 in a clinical setting.[10][11] The consistent detection of high concentrations of quetiapine sulfoxide in patient plasma and urine solidified its status as the primary metabolite.[12][13]

Metabolic Pathway and Enzymology

The biotransformation of quetiapine to quetiapine sulfoxide is a Phase I metabolic reaction. This process involves the addition of an oxygen atom to the sulfur atom of the dibenzothiazepine core of the quetiapine molecule.

As depicted in Figure 1, the sulfoxidation of quetiapine is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[6][7][8] In vitro studies have demonstrated that CYP3A4 is responsible for approximately 89% of the overall metabolism of quetiapine.[5][6] While other CYP isozymes, such as CYP2D6, are involved in the metabolism of quetiapine to other metabolites, their role in the formation of quetiapine sulfoxide is considered minor.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetics and metabolism of quetiapine and quetiapine sulfoxide.

Table 1: Pharmacokinetic Parameters of Quetiapine and Metabolites

| Analyte | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (hours) |

| Quetiapine | 467 | 5094 | ~7 |

| Quetiapine Sulfoxide | 77.3 ± 32.4 | 1286 ± 458 | Increases with CYP3A4 inhibition |

| N-desalkylquetiapine | 127 (median) | - | 9-12 |

Data compiled from multiple sources.[8][10][14][15][16][17]

Table 2: Enzyme Contribution to Quetiapine Metabolism

| Enzyme | Contribution to Overall Metabolism | Primary Metabolic Reaction(s) |

| CYP3A4 | ~89% | Sulfoxidation, N-dealkylation |

| CYP2D6 | Minor | 7-hydroxylation |

Data based on in vitro studies.[5][6][7]

Experimental Protocols

The identification and characterization of quetiapine sulfoxide have relied on a combination of in vitro and in vivo experimental approaches. Below are detailed methodologies representative of the key experiments cited in the literature.

In Vitro Metabolism of Quetiapine in Human Liver Microsomes

Objective: To identify the metabolites of quetiapine and the primary enzymes responsible for their formation.

Materials:

-

Quetiapine fumarate

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Specific CYP inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6)

-

Acetonitrile (B52724) (ACN) for quenching the reaction

-

Internal standard (e.g., quetiapine-d8)

-

LC-MS/MS system

Protocol:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), quetiapine (e.g., 10 µM), and potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow temperature equilibration.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. For inhibitor studies, the specific CYP inhibitor is added during the pre-incubation step.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

-

LC-MS/MS Analysis: Separate the parent drug and its metabolites using a suitable C18 column and a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). Detect and quantify the analytes using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

In Vivo Pharmacokinetic Study in Human Subjects

Objective: To determine the plasma concentrations of quetiapine and its metabolites, including quetiapine sulfoxide, following oral administration.

Materials:

-

Quetiapine tablets

-

Blood collection tubes (e.g., containing EDTA)

-

Centrifuge

-

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials

-

Internal standard (e.g., quetiapine-d8)

-

LC-MS/MS system

Protocol:

-

Subject Recruitment and Dosing: Recruit healthy volunteers or patients prescribed quetiapine. Administer a single oral dose of quetiapine.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours post-dose).

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Sample Extraction:

-

LLE: To a plasma aliquot, add the internal standard, an alkalinizing agent (e.g., NaOH), and an organic extraction solvent (e.g., methyl tert-butyl ether). Vortex and centrifuge to separate the layers. Evaporate the organic layer and reconstitute the residue in the mobile phase.[18]

-

SPE: Condition an SPE cartridge. Load the plasma sample (pre-treated with internal standard). Wash the cartridge to remove interferences. Elute the analytes with an appropriate solvent. Evaporate the eluate and reconstitute.

-

-

LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method as described in the in vitro protocol.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for quetiapine and its metabolites using appropriate software.

Conclusion

The discovery and characterization of quetiapine sulfoxide as the major metabolite of quetiapine represent a significant milestone in understanding the clinical pharmacology of this widely used atypical antipsychotic. Through a combination of meticulous in vitro and in vivo studies, the scientific community has established that the sulfoxidation of quetiapine is a rapid and extensive metabolic process, primarily mediated by CYP3A4. While pharmacologically inactive, the formation of quetiapine sulfoxide is a critical determinant of the parent drug's clearance and overall pharmacokinetic profile. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the ongoing study of quetiapine and other centrally acting agents. A thorough understanding of such metabolic pathways is paramount for optimizing therapeutic outcomes and ensuring patient safety.

References

- 1. Quetiapine | C21H25N3O2S | CID 5002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quetiapine - Wikipedia [en.wikipedia.org]

- 3. Clinical pharmacokinetics of quetiapine: an atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. mdpi.com [mdpi.com]

- 6. In vitro studies on quetiapine metabolism using the substrate depletion approach with focus on drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. benchchem.com [benchchem.com]

- 10. Metabolic mechanism of quetiapine in vivo with clinical therapeutic dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Portico [access.portico.org]

- 12. academic.oup.com [academic.oup.com]

- 13. login.medscape.com [login.medscape.com]

- 14. Plasma concentrations of quetiapine, N-desalkylquetiapine, o-desalkylquetiapine, 7-hydroxyquetiapine, and quetiapine sulfoxide in relation to quetiapine dose, formulation, and other factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. benchchem.com [benchchem.com]

The Sulfoxidation of Quetiapine: A Cytochrome P450 3A4-Mediated Metabolic Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quetiapine (B1663577), an atypical antipsychotic, undergoes extensive hepatic metabolism, with sulfoxidation being one of its primary metabolic pathways. This process leads to the formation of quetiapine sulfoxide (B87167), a major but pharmacologically inactive metabolite. The primary enzyme responsible for this biotransformation is Cytochrome P450 3A4 (CYP3A4), a crucial enzyme in the metabolism of a vast array of xenobiotics. This technical guide delineates the core mechanism of quetiapine's conversion to its sulfoxide metabolite, details the experimental protocols used to elucidate this pathway, and presents relevant quantitative data.

The Core Mechanism: CYP3A4-Catalyzed Sulfoxidation

The transformation of quetiapine to quetiapine sulfoxide is a Phase I metabolic reaction predominantly catalyzed by the CYP3A4 isoenzyme.[1][2] In vitro studies utilizing human liver microsomes (HLM) and recombinant CYP enzymes have consistently demonstrated that CYP3A4 is the principal catalyst for this reaction, accounting for a significant portion of quetiapine's overall metabolism.[3][4] In vivo studies corroborate these findings, showing that co-administration of quetiapine with potent CYP3A4 inhibitors, such as ketoconazole (B1673606) or erythromycin (B1671065), leads to a significant reduction in the formation of quetiapine sulfoxide.[1][2]

The proposed mechanism for the sulfoxidation of the dibenzothiazepine moiety of quetiapine by CYP3A4 involves the following key steps:

-

Substrate Binding: Quetiapine binds to the active site of the CYP3A4 enzyme.

-

Electron Transfer: The heme iron in the active site of CYP3A4 is reduced from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state by accepting an electron from NADPH-cytochrome P450 reductase.

-

Oxygen Binding: Molecular oxygen (O₂) binds to the ferrous heme iron.

-

Second Electron Transfer: A second electron is transferred, leading to the formation of a peroxy-anion intermediate.

-

Oxygen-Oxygen Bond Cleavage: The O-O bond is cleaved, resulting in the formation of a highly reactive ferryl-oxo species (Compound I) and a molecule of water.

-

Sulfur Oxidation: The potent oxidizing Compound I abstracts an electron from the sulfur atom of the dibenzothiazepine ring of quetiapine, leading to the formation of a sulfur radical cation. This is followed by the transfer of the oxygen atom to the sulfur, forming the sulfoxide metabolite.

-

Product Release: The inactive quetiapine sulfoxide metabolite is then released from the active site of the enzyme.

While other enzymes like CYP3A5 and CYP2D6 are involved in the overall metabolism of quetiapine to other metabolites, their contribution to sulfoxidation is considered minor.[4] The potential role of flavin-containing monooxygenases (FMOs), which are also known to catalyze sulfoxidation reactions, in quetiapine metabolism has been considered. However, current evidence strongly points towards CYP3A4 as the key enzyme, with no significant contribution from FMOs in the sulfoxidation of quetiapine being reported in the literature.[5][6][7][8][9]

Quantitative Data

| Parameter | Value | Enzyme Source | Notes |

| Overall Quetiapine Metabolism | |||

| Km | 18 µM | Human Liver Microsomes | This value reflects the overall affinity of quetiapine for the metabolizing enzymes in the liver, not specifically for the sulfoxidation reaction.[3] |

| Relative Contribution to Overall Metabolism | |||

| CYP3A4 | ~89% | Human Liver Microsomes | Highlights the dominant role of CYP3A4 in the biotransformation of quetiapine.[3] |

Experimental Protocols

The elucidation of the metabolic pathway of quetiapine to its sulfoxide has been achieved through a combination of in vitro and in vivo experimental approaches.

In Vitro Metabolism Studies using Human Liver Microsomes (HLM)

Objective: To identify the enzymes responsible for quetiapine metabolism and to determine the kinetic parameters of these reactions.

Methodology:

-

Incubation: Pooled human liver microsomes are incubated with quetiapine at various concentrations in a temperature-controlled environment (typically 37°C).

-

Cofactor Addition: The reaction is initiated by the addition of an NADPH-regenerating system to provide the necessary reducing equivalents for CYP450 activity.

-

Inhibitor Studies: To identify the specific CYP isoforms involved, parallel incubations are conducted in the presence of selective chemical inhibitors. For instance, ketoconazole is used as a potent and selective inhibitor of CYP3A4.

-

Reaction Termination: After a defined incubation period, the reaction is stopped by the addition of a quenching agent, such as a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Sample Preparation: The samples are then centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Analytical Method: The concentrations of quetiapine and its metabolites, including quetiapine sulfoxide, are quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

In Vivo Drug-Drug Interaction Studies

Objective: To confirm the role of specific enzymes in the metabolism of quetiapine in a living organism.

Methodology:

-

Study Design: A crossover or parallel-group study design is typically employed in human volunteers or animal models.

-

Drug Administration: Subjects receive a single dose of quetiapine alone in the first phase. In the second phase, they receive quetiapine co-administered with a known inhibitor or inducer of a specific CYP enzyme (e.g., erythromycin or ketoconazole for CYP3A4 inhibition).

-

Pharmacokinetic Sampling: Blood samples are collected at multiple time points after drug administration in both phases.

-

Bioanalysis: Plasma concentrations of quetiapine and its metabolites, including quetiapine sulfoxide, are measured using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum concentration (Cmax), and elimination half-life (t1/2) are calculated for quetiapine and its metabolites in both phases. A significant change in these parameters in the presence of the inhibitor provides evidence for the involvement of the inhibited enzyme in the drug's metabolism.[1][2]

Visualizations

Metabolic Pathway of Quetiapine to Sulfoxide

Caption: CYP3A4-mediated sulfoxidation of Quetiapine.

Experimental Workflow for In Vitro Metabolism Study

References

- 1. Portico [access.portico.org]

- 2. Metabolic mechanism of quetiapine in vivo with clinical therapeutic dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro studies on quetiapine metabolism using the substrate depletion approach with focus on drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of quetiapine by CYP3A4 and CYP3A5 in presence or absence of cytochrome B5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of flavin-containing monooxygenase in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Drug metabolism by flavin-containing monooxygenases of human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Enzymatic Synthesis of Quetiapine Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro enzymatic synthesis of Quetiapine (B1663577) sulfoxide (B87167), a major but pharmacologically inactive metabolite of the atypical antipsychotic drug Quetiapine.[1] The primary focus is on the biocatalytic process mediated by human liver enzymes, offering detailed methodologies and quantitative data to support research and development in drug metabolism and biocatalysis.

Introduction

Quetiapine is extensively metabolized in the liver, primarily through oxidation and dealkylation reactions.[2] The sulfoxidation of the dibenzothiazepine ring is a major metabolic pathway, leading to the formation of Quetiapine sulfoxide.[1][3][4] Understanding this transformation is crucial for characterizing the drug's pharmacokinetic profile and potential drug-drug interactions. In vitro models provide a controlled environment to study these metabolic pathways, identify the responsible enzymes, and generate metabolite standards for analytical purposes.

The primary enzyme responsible for Quetiapine sulfoxidation is Cytochrome P450 3A4 (CYP3A4), which accounts for approximately 89% of the drug's overall metabolism.[1][2] While other isoforms like CYP2D6 have a minor role in Quetiapine metabolism, CYP3A4 is the key catalyst for the sulfoxidation pathway.[1][2] This guide will focus on methodologies employing human liver microsomes (HLM) and recombinant CYP3A4 as the enzymatic sources for the synthesis of Quetiapine sulfoxide.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymatic synthesis and analysis of Quetiapine sulfoxide, compiled from various in vitro studies.

Table 1: Enzyme Kinetic Parameters for Quetiapine Metabolism

| Parameter | Value | Enzyme Source | Comments |

| Km | 18 µM | Human Liver Microsomes | Determined by the substrate depletion approach.[1][2] |

| Relative CL_int_ | <35% | Recombinant CYP3A5 vs. CYP3A4 | Intrinsic clearance of Quetiapine by CYP3A5 is significantly lower than by CYP3A4.[5] |

Table 2: LC-MS/MS Parameters for the Analysis of Quetiapine Sulfoxide

| Parameter | Description |

| Ionization Mode | Positive Ion Electrospray (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[6][7] |

| MRM Transition | m/z 400.3 → 221.0[8] |

| Chromatographic Column | Reversed-phase, e.g., C18 or Phenyl-Hexyl[9][10] |

| Mobile Phase Example | Gradient elution with methanol (B129727)/acetonitrile (B52724) and an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid)[9] |

| Internal Standard | Quetiapine-d8[6] |

Metabolic Pathway of Quetiapine

The metabolic conversion of Quetiapine is complex, involving several pathways. The diagram below illustrates the primary routes, with a focus on the formation of Quetiapine sulfoxide.

Caption: Primary metabolic pathways of Quetiapine.

Experimental Protocols

The following sections provide detailed protocols for the in vitro synthesis of Quetiapine sulfoxide using two common enzymatic systems.

Synthesis using Human Liver Microsomes (HLM)

This protocol describes a typical incubation for metabolizing Quetiapine using a pooled HLM preparation.

4.1.1. Materials and Reagents

-

Quetiapine

-

Pooled Human Liver Microsomes (e.g., from a commercial supplier)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) or NADPH stock solution

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Acetonitrile (ice-cold)

-

Methanol (for stock solutions)

-

Deionized water

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

4.1.2. Procedure

-

Prepare Stock Solutions:

-

Dissolve Quetiapine in methanol or DMSO to prepare a 10 mM stock solution. Further dilute in the incubation buffer to achieve the desired final concentration (e.g., 10-50 µM).

-

-

Incubation Mix Preparation (per reaction):

-

In a microcentrifuge tube, combine:

-

Potassium phosphate buffer (to final volume of 200 µL)

-

Human Liver Microsomes (to a final protein concentration of 0.5 mg/mL)[11]

-

-

-

Pre-incubation:

-

Pre-incubate the HLM mixture at 37°C for 5 minutes to equilibrate the temperature.

-

-

Initiate Reaction:

-

Add the Quetiapine working solution to the pre-incubated HLM mixture.

-

Initiate the enzymatic reaction by adding the NADPH regenerating system or NADPH stock solution (final concentration typically 1 mM).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). For kinetic studies, aliquots can be taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Terminate Reaction:

-

Stop the reaction by adding 2 volumes of ice-cold acetonitrile (e.g., 400 µL). This will precipitate the microsomal proteins.

-

-

Sample Processing:

-

Vortex the mixture thoroughly.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or an HPLC vial for analysis.

-

Synthesis using Recombinant CYP3A4

This protocol is suitable for specifically assessing the role of CYP3A4 without interference from other microsomal enzymes.

4.2.1. Materials and Reagents

-

Quetiapine

-

Recombinant human CYP3A4 enzyme (e.g., in insect cell microsomes, "Supersomes")

-

Cytochrome P450 reductase and cytochrome b5 (often co-expressed in commercial preparations)

-

NADPH stock solution (e.g., 10 mM in buffer)

-

Tris buffer (e.g., 100 mM Tris-H2SO4, pH 7.5)[8]

-

Magnesium chloride (MgCl₂) or Magnesium sulfate (B86663) (MgSO₄)[8]

-

Acetonitrile (ice-cold)

-

Other reagents as listed in section 4.1.1.

4.2.2. Procedure

-

Prepare Stock Solutions: As described in section 4.1.2. A lower substrate concentration (e.g., 1 µM) is recommended to be well below the Km.[8]

-

Incubation Mix Preparation (per reaction):

-

In a microcentrifuge tube, combine:

-

Tris buffer (to final volume of 200 µL)

-

MgCl₂ or MgSO₄ (to a final concentration of ~0.5-5 mM)[8]

-

Recombinant CYP3A4 (e.g., 10-20 pmol/mL)

-

-

-

Pre-incubation:

-

Pre-incubate the enzyme mixture at 37°C for 5 minutes.

-

-

Initiate Reaction:

-

Add the Quetiapine working solution to the enzyme mixture.

-

Start the reaction by adding NADPH solution to a final concentration of 1 mM.

-

-

Incubation, Termination, and Sample Processing:

-

Follow steps 5, 6, and 7 as described in the HLM protocol (section 4.1.2).

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro synthesis and analysis of Quetiapine sulfoxide.

Caption: General workflow for in vitro Quetiapine sulfoxide synthesis.

Conclusion

This technical guide provides a foundational framework for the in vitro enzymatic synthesis of Quetiapine sulfoxide. By utilizing human liver microsomes or recombinant CYP3A4, researchers can effectively generate this key metabolite for use as an analytical standard, investigate drug metabolism kinetics, and assess potential drug-drug interactions involving the CYP3A4 pathway. The provided protocols and data serve as a valuable resource for professionals in the fields of drug metabolism, pharmacology, and medicinal chemistry.

References

- 1. In vitro studies on quetiapine metabolism using the substrate depletion approach with focus on drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Metabolic mechanism of quetiapine in vivo with clinical therapeutic dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of quetiapine by CYP3A4 and CYP3A5 in presence or absence of cytochrome B5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. login.medscape.com [login.medscape.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmaron.com [pharmaron.com]

The Unseen Counterparts: An In-depth Technical Guide to the Identification of Quetiapine Sulfoxide and Other Synthesis Byproducts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of byproducts generated during the synthesis of Quetiapine (B1663577), with a particular focus on Quetiapine sulfoxide (B87167). Understanding the impurity profile of an active pharmaceutical ingredient (API) like Quetiapine is paramount for ensuring its safety, efficacy, and stability. This document outlines the common synthetic routes, potential impurities, and the analytical methodologies employed for their detection and quantification.

Introduction to Quetiapine and its Synthesis

Quetiapine is an atypical antipsychotic medication used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] Its synthesis is a multi-step process that can inadvertently lead to the formation of various byproducts. These impurities can arise from starting materials, intermediates, or degradation of the final product.[2][3] Regulatory bodies mandate the identification and control of these impurities to ensure the quality of the drug product.[4]

Quetiapine sulfoxide is a prominent oxidation byproduct of Quetiapine.[4][5] It is also a major metabolite of the drug.[6][7] Its presence in the final API above acceptable limits can indicate issues with the manufacturing process or storage conditions.

Quetiapine Synthesis and Byproduct Formation

A common synthetic route for Quetiapine involves the reaction of 11-(1-piperazinyl)dibenzo[b,f][8][9]thiazepine with 2-(2-chloroethoxy)ethanol.[5] Impurities can be introduced at various stages of this process.

Key Byproducts and Their Origins

Several potential impurities have been identified in Quetiapine fumarate (B1241708), including starting materials, intermediates, and byproducts from side reactions.[2] Some of these are detailed in the table below.

| Impurity Name | Structure | Potential Origin |

| Quetiapine Sulfoxide | 2-{2-[4-(5-oxo-5H-5λ4-dibenzo[b,f][8][9]thiazepin-11-yl)-piperazin-1-yl]ethoxy}ethanol | Oxidation of the sulfur atom in the dibenzothiazepine ring of Quetiapine.[4] |

| Quetiapine N-oxide | 2-[2-(4-dibenzo[b,f][8][9]thiazepin-11-yl-piperazin- 1-yl-1-oxide)ethoxy]ethanol | Oxidation of the nitrogen atom in the piperazine (B1678402) ring of Quetiapine.[4] |

| Desethanol Quetiapine | 2-[4-dibenzo[b,f][8][9]thiazepine-11-yl-1 -piperazinyl]1 -2-ethanol | Incomplete reaction or degradation of the ethoxyethanol side chain.[9] |

| 1,4-bis[dibenzo[b,f][8][9]thiazepine-11-yl] piperazine | - | Reaction of two molecules of the dibenzothiazepine intermediate with one molecule of piperazine.[9] |

| 11-(1-piperazinyl) dibenzo[b,f][8][9]thiazepine | - | Unreacted intermediate from the synthesis process.[2][9] |

Formation Pathway of Quetiapine Sulfoxide

The formation of Quetiapine sulfoxide is primarily an oxidative process. This can occur during synthesis if oxidizing agents are present, or as a degradation product upon exposure to air, light, or heat.[4][5] Forced degradation studies are instrumental in understanding the conditions that promote its formation.[8][10][11]

Caption: Formation of Quetiapine Sulfoxide via Oxidation.

Experimental Protocols for Byproduct Identification

The identification and quantification of Quetiapine byproducts rely on various analytical techniques, primarily chromatographic methods.

Forced Degradation Studies

Forced degradation studies are essential to generate and identify potential degradation products, including Quetiapine sulfoxide.[8]

Objective: To evaluate the stability of Quetiapine fumarate under various stress conditions and identify the resulting degradation products.

Methodologies:

-

Acidic Hydrolysis:

-

Prepare a stock solution of Quetiapine fumarate in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile).

-

Treat the stock solution with 1N hydrochloric acid (HCl).

-

Reflux the mixture at 80°C for 1 hour or heat at 60°C for 30 minutes.[8]

-

Cool the solution to room temperature.

-

Neutralize the solution to approximately pH 7.0 with 1N sodium hydroxide (B78521) (NaOH).[8]

-

Dilute the solution to a suitable concentration for analysis.

-

-

Basic Hydrolysis:

-

Prepare a stock solution of Quetiapine fumarate.

-

Treat the stock solution with 2N sodium hydroxide (NaOH) and stress the mixture for 2 hours, or heat in 1N NaOH at 60°C for 30 minutes.[8]

-

After the incubation period, cool the solution.

-

Neutralize the solution to approximately pH 7.0 with 2N hydrochloric acid (HCl).[8]

-

-

Oxidative Degradation:

Chromatographic Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for separating and quantifying Quetiapine and its related substances.[9][12][13]

Typical RP-HPLC Method Parameters:

| Parameter | Typical Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile, methanol).[10][12] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 210 nm, 225 nm, 254 nm).[10][12][13] |

| Injection Volume | 10-20 µL |

Experimental Workflow:

Caption: General workflow for HPLC analysis of Quetiapine byproducts.

Quantitative Data Summary

Forced degradation studies reveal the extent of Quetiapine degradation under various stress conditions. The following table summarizes typical degradation percentages observed in such studies.

| Stress Condition | Duration | Temperature | Degradation (%) | Major Degradation Products |

| 1N HCl | 4 days | 60 °C | 7.48% | Sulfoxide impurity, unknown at RRT 0.79[14] |

| 0.1N HCl | 24 hours | - | 84.9% | -[11] |

| 0.1N HCl | 48 hours | - | 100% | -[11] |

| 0.1N NaOH | 24 hours | - | 33.1% | -[11] |

| 0.1N NaOH | 48 hours | - | 66.1% | -[11] |

| 3% H₂O₂ | 24 hours | - | 11.5% | Quetiapine sulfoxide, Quetiapine N-oxide[4][11] |

| 3% H₂O₂ | 48 hours | - | 100% | -[11] |

Note: Degradation percentages can vary depending on the specific experimental conditions.

Conclusion

The identification and control of synthesis byproducts, particularly Quetiapine sulfoxide, are critical aspects of Quetiapine drug development and manufacturing. A thorough understanding of the synthetic process, potential impurities, and the application of robust analytical methods like forced degradation studies and RP-HPLC are essential for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a foundational understanding for researchers and professionals working with Quetiapine, emphasizing the importance of a comprehensive impurity profiling strategy.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and characterization of potential impurities of quetiapine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. tsijournals.com [tsijournals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Quetiapine Carboxylic Acid and Quetiapine Sulfoxide Prevalence in Patient Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The stability of quetiapine oral suspension compounded from commercially available tablets | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. Analytical Method Development and Validation of Quetiapine Fumarate in Api and Dosage form by Using Rp – Hplc – Oriental Journal of Chemistry [orientjchem.org]

- 14. akjournals.com [akjournals.com]

Quetiapine Sulfoxide Hydrochloride Reference Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the availability, analytical methodologies, and relevant biological pathways for the Quetiapine (B1663577) sulfoxide (B87167) hydrochloride reference standard. This document is intended to serve as a core resource for professionals engaged in pharmaceutical research, quality control, and drug development.

Commercial Availability and Product Specifications

Quetiapine sulfoxide, a primary metabolite of the atypical antipsychotic drug Quetiapine, is commercially available as a reference standard from several specialized suppliers. It is offered in various forms, including the hydrochloride salt, dihydrochloride (B599025) salt, and the free base. The availability of these standards is crucial for the accurate quantification of Quetiapine and its metabolites in biological matrices and for impurity profiling in pharmaceutical formulations.

Below is a summary of commercially available Quetiapine sulfoxide reference standards and related products.

Table 1: Commercial Availability of Quetiapine Sulfoxide Reference Standards

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Simson Pharma | Quetiapine S-Oxide Hydrochloride | 2448341-72-6 | C₂₁H₂₅N₃O₃S · HCl | 435.97 | Certificate of Analysis provided | Inquire |

| MedChemExpress | Quetiapine sulfoxide hydrochloride | Not Specified | Not Specified | Not Specified | ≥98.0% | Inquire |

| MedChemExpress | Quetiapine sulfoxide dihydrochloride | 329218-11-3 | C₂₁H₂₅N₃O₃S · 2HCl | 472.43 | ≥98.0% | 1 mg, 5 mg, 10 mg |

| LGC Standards | Quetiapine Sulfoxide | 329216-63-9 | C₂₁H₂₅N₃O₃S | 399.16 | >95% (HPLC) | 5 mg, 25 mg, 50 mg |

| RXN Chemicals | Quetiapine EP Impurity S DiHCl (Quetiapine Sulfoxide DiHCl) | 329218-11-3 | C₂₁H₂₅N₃O₃S · 2HCl | 472.44 | High-purity | Inquire |

| SynZeal | Quetiapine Sulfoxide Dihydrochloride | 329218-11-3 | C₂₁H₂₅N₃O₃S · 2HCl | 472.44 | In Stock | Inquire |

Table 2: Related Quetiapine Reference Standards

| Supplier | Product Name | CAS Number | Notes |

| LGC Standards | Quetiapine Sulfoxide-d8 | 1185247-12-4 | Deuterated internal standard for mass spectrometry |

| United States Pharmacopeia (USP) | Quetiapine Related Compound H | 1076199-40-0 | Official USP reference standard |

| GLP Pharma Standards | Quetiapine 7-Hydroxy Sulfoxide | Not Specified | Another metabolite of Quetiapine |

Experimental Protocols for Analytical Quantification

The accurate quantification of Quetiapine sulfoxide is essential for pharmacokinetic studies, therapeutic drug monitoring, and impurity analysis. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.

HPLC Method for the Determination of Quetiapine and its Metabolites

This section details a representative HPLC method adapted from published literature for the simultaneous determination of Quetiapine and its metabolites, including Quetiapine sulfoxide, in biological matrices.[1]

Objective: To quantify Quetiapine, 7-hydroxy Quetiapine, and Quetiapine sulfoxide in rat plasma.

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD)

-

C18 column (e.g., Zorbax Eclipse Plus, 4.6 mm x 100 mm, 3.5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Acetate (B1210297) buffer (10 mM, pH 5)

-

Internal Standard (e.g., Carbamazepine)

-

Rat plasma

Chromatographic Conditions:

-

Mobile Phase: Gradient elution with acetate buffer (10 mM, pH 5) and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Not specified

-

Detection Wavelength: 225 nm

-

Injection Volume: Not specified

-

Run Time: 15 minutes (including clean-up)

Sample Preparation (Protein Precipitation):

-

To a plasma sample, add a twofold volume of acetonitrile.

-

Vortex to precipitate proteins.

-

Centrifuge to pellet the precipitated proteins.

-

Filter the supernatant through a 0.20 µm syringe filter prior to injection.

Validation Parameters:

-

Linearity Range: 0.042 - 83.35 µg/mL for Quetiapine sulfoxide.[1]

LC-MS/MS Method for the Determination of Quetiapine and its Metabolites

This section provides a detailed LC-MS/MS method for the sensitive and specific quantification of Quetiapine and its metabolites in human plasma.[2][3]

Objective: To determine the concentration of Quetiapine and four of its metabolites (including Quetiapine sulfoxide) in human plasma.

Instrumentation:

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

C18 column (e.g., Luna C18, 50 mm x 2.0 mm, 5 µm)[2] or Spherisorb S5SCX (100 x 2.1 mm)[3]

Reagents:

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium (B1175870) acetate

-

Formic acid

-

Butyl acetate

-

Butanol

-

Internal Standard (e.g., Quetiapine-d8)

-

Human plasma

Chromatographic Conditions:

-

Mobile Phase: 50 mmol/L methanolic ammonium acetate, pH 6.0[3]

-

Flow Rate: 0.5 mL/min[3]

-

Column Temperature: Not specified

-

Injection Volume: Not specified

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ion Atmospheric Pressure Chemical Ionization (APCI)[3]

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized.

Sample Preparation (Liquid-Liquid Extraction):

-

To a 50 µL human plasma sample, add the internal standard (Quetiapine-d8).

-

Extract the analytes with a solution of butyl acetate-butanol (10:1, v/v).[3]

-

Vortex and centrifuge to separate the layers.

-

Transfer the organic layer and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for injection.

Validation Parameters:

-

Linearity Range: 100 - 15,000 µg/L for Quetiapine sulfoxide.[3]

Biological Pathways and Experimental Workflows

Understanding the metabolic fate and mechanism of action of Quetiapine is essential for interpreting analytical results and for drug development. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Quetiapine Metabolism

Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to form its major, inactive metabolite, Quetiapine sulfoxide.[4][5][6][7] Other minor metabolic pathways also exist.

Caption: Metabolic pathway of Quetiapine.

Mechanism of Action: Dopamine (B1211576) and Serotonin (B10506) Receptor Antagonism

The therapeutic effects of Quetiapine are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the brain.[4][8][9] This dual antagonism is a hallmark of atypical antipsychotics.

Caption: Quetiapine's antagonism of D2 and 5-HT2A receptors.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantification of Quetiapine sulfoxide in a biological matrix using LC-MS/MS.

Caption: A typical LC-MS/MS experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. mdpi.com [mdpi.com]

- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 7. ClinPGx [clinpgx.org]

- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 9. droracle.ai [droracle.ai]

Chemical Stability of Quetiapine Sulfoxide Hydrochloride Powder: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine (B1663577), an atypical antipsychotic, is widely prescribed for the treatment of schizophrenia and bipolar disorder. Its metabolism and degradation in the body and in pharmaceutical formulations are of significant interest to ensure efficacy and safety. A primary product of both metabolism and oxidative degradation is quetiapine sulfoxide (B87167). The hydrochloride salt of this molecule is often used as a reference standard in analytical studies. Understanding the chemical stability of quetiapine sulfoxide hydrochloride powder is crucial for its proper handling, storage, and use as a reference material in quality control and research settings.

This technical guide provides a comprehensive overview of the known and inferred chemical stability of this compound powder. Due to a lack of direct, publicly available stability studies on this specific salt in its powdered form, this guide synthesizes information from studies on the degradation of the parent drug, quetiapine fumarate, and the general chemical principles governing the stability of sulfoxides. This document is intended to serve as a foundational resource for researchers and drug development professionals.

Chemical Profile of this compound

-

Chemical Name: 2-[2-[4-(5-Oxidodibenzo[b,f][1][2]thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol hydrochloride

-

Molecular Formula: C₂₁H₂₅N₃O₃S · HCl

-

Molecular Weight: 435.97 g/mol

-

Appearance: Off-white to pale yellow solid.[3]

-

Role: Quetiapine sulfoxide is a major metabolite of quetiapine, formed primarily through the oxidation of the sulfur atom in the dibenzothiazepine ring. It is also a significant degradation product when quetiapine is subjected to oxidative stress.[4][5]

Inferred Solid-State Stability Profile

While specific quantitative stability data for this compound powder is not extensively documented, its stability can be inferred from the behavior of its parent compound and the known chemistry of the sulfoxide functional group.

Thermal Stability

The sulfoxide functional group can be susceptible to thermal degradation. Studies on various sulfoxides have shown that they can undergo thermal elimination reactions.[1] Notably, it has been reported that quetiapine sulfoxide is unstable at the high temperatures required for gas chromatography analysis, suggesting a potential for thermal lability.[6] For the solid powder, this implies that prolonged exposure to high temperatures should be avoided to prevent degradation.

Hydrolytic Stability and Hygroscopicity

Chemical suppliers note that quetiapine sulfoxide is hygroscopic.[7] This property indicates that the powder can readily absorb moisture from the atmosphere, which may impact its physical and chemical stability. While the sulfoxide group itself is generally resistant to hydrolysis, the presence of other functional groups in the molecule and the potential for moisture to act as a solvent for other reactants could lead to degradation over time. Therefore, storage in a dry environment is critical.

Photostability

The parent drug, quetiapine, is known to be photolabile and can degrade upon exposure to light.[8] The photochemistry of sulfoxides can be complex, involving reactions such as racemization at the sulfur atom and carbon-sulfur bond cleavage.[9][10] Given the photosensitivity of the core dibenzothiazepine structure, it is highly probable that this compound is also sensitive to light. Exposure to UV or broad-spectrum light could lead to the formation of further degradation products.

Oxidative Stability

Quetiapine sulfoxide is the product of the oxidation of quetiapine. The sulfoxide functional group can potentially undergo further oxidation to form the corresponding sulfone. This is a common reaction for sulfoxides and may occur in the presence of strong oxidizing agents. The stability of the powder to atmospheric oxygen under normal storage conditions has not been reported, but exposure to oxidizing agents should be avoided.

Potential Degradation Pathways

Based on the inferred stability profile, the following diagram illustrates a hypothetical degradation pathway for quetiapine sulfoxide under forced conditions. This pathway is not empirically confirmed for the isolated hydrochloride salt but is based on established chemical reactions of the functional groups present.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Solid State Stability | VxP Pharma [vxppharma.com]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Electron Transfer-Mediated Photodegradation of Phototoxic Antipsychotic Drug Quetiapine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of Quetiapine Sulfoxide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the quantitative analysis of quetiapine (B1663577) sulfoxide (B87167) hydrochloride. Quetiapine sulfoxide is a primary metabolite and a significant degradation product of the atypical antipsychotic drug, quetiapine.[1][2][3][4] The presented method is stability-indicating and suitable for routine quality control, stability studies, and pharmacokinetic analysis in various sample matrices.

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[2][5] The efficacy and safety of pharmaceutical products are dependent on the purity of the active pharmaceutical ingredient (API). Quetiapine can degrade under stress conditions such as oxidation and hydrolysis, forming quetiapine sulfoxide as a major product.[1][2] Therefore, a reliable analytical method to quantify quetiapine sulfoxide is crucial for ensuring the quality and stability of quetiapine formulations. This document provides a detailed protocol for an HPLC-UV method that effectively separates and quantifies quetiapine sulfoxide.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the chromatographic conditions.

| Parameter | Specification |

| HPLC System | Agilent 1200 series or equivalent with Quaternary Pump and UV Detector |

| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 mm x 100 mm, 3.5 µm)[6][7] |

| Mobile Phase | Acetonitrile (B52724) and 10 mM Acetate Buffer (pH 5.0) in a gradient elution[6][7] |

| Flow Rate | 1.0 mL/min[6][7] |

| Injection Volume | 10 µL[6] |

| Column Temperature | 35°C[6] |

| UV Detection | 225 nm[6][7] |

| Internal Standard | Carbamazepine[6][7] |

Preparation of Solutions

a. Standard Stock Solutions:

Individual stock solutions of quetiapine sulfoxide hydrochloride and the internal standard (carbamazepine) are prepared in methanol (B129727) at a concentration of 1 mg/mL.[6][7]

b. Working Standard Solutions:

Working standard solutions are prepared by diluting the stock solutions with the mobile phase to obtain a series of concentrations for the calibration curve.

c. Sample Preparation (from Rat Plasma): [6][7]

-

To 300 µL of rat plasma, add 600 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 1699 x g for 10 minutes.

-

Separate the clear supernatant.

-

Filter the supernatant through a 0.20 µm syringe filter prior to injection into the HPLC system.

d. Sample Preparation (from Solid Dosage Form): [8]

-

Weigh and crush twenty tablets to obtain a fine powder.

-

Dissolve an amount of powder equivalent to a specific concentration of quetiapine fumarate (B1241708) (e.g., 116 mg) in a suitable diluent.

-

Sonicate for 25 minutes to ensure complete dissolution.

-

Dilute to a final known volume with the diluent.

-

Filter the solution before injection.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

| Validation Parameter | Results |

| Linearity Range | 0.042 - 83.35 µg/mL[6][7] |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.042 µg/mL (as LLOQ)[6][7] |

| Limit of Quantification (LOQ) | 0.042 µg/mL[6][7] |

| Accuracy (% Recovery) | Within acceptable limits (typically 85-115%)[6] |

| Precision (% RSD) | Intra- and inter-day precision within acceptable limits (typically < 15%)[6] |

Forced Degradation Studies

Forced degradation studies demonstrate the stability-indicating nature of the method. Quetiapine fumarate is known to degrade significantly under acidic, basic, and oxidative stress conditions.[8] The degradation products, including quetiapine sulfoxide, are well-resolved from the main peak, confirming the method's specificity.[8]

Experimental Workflow

References

- 1. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Quetiapine Sulfoxide | CAS#:329216-63-9 | Chemsrc [chemsrc.com]

- 4. QUETIAPINE SULFOXIDE | 329216-63-9 [chemicalbook.com]

- 5. greenpharmacy.info [greenpharmacy.info]

- 6. jag.journalagent.com [jag.journalagent.com]

- 7. researchgate.net [researchgate.net]

- 8. akjournals.com [akjournals.com]

Application Note: LC-MS/MS Analysis of Quetiapine and its Metabolites in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quetiapine (B1663577) is a second-generation atypical antipsychotic medication used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several metabolites.[2][3] The main active metabolite, N-desalkylquetiapine (norquetiapine), contributes significantly to the drug's antidepressant effects.[4][5] Other major metabolites include quetiapine sulfoxide (B87167) (an inactive metabolite) and 7-hydroxyquetiapine.[1][3] Monitoring the plasma concentrations of quetiapine and its metabolites is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials to ensure efficacy and safety.[6] This application note provides a detailed protocol for the simultaneous quantification of quetiapine and its key metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique that offers high sensitivity and specificity.[7][8]

Principle

This method utilizes LC-MS/MS to separate and quantify quetiapine and its metabolites from human plasma. After extraction from the plasma matrix, the analytes are chromatographically separated on a reversed-phase C18 column. The separated compounds are then ionized using an electrospray ionization (ESI) source and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[9] This mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[7]

Experimental Protocols

3.1. Apparatus and Reagents

-

LC-MS/MS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an ESI source.[8][10]

-

Analytical Column: A reversed-phase column, such as a Waters Xbridge C18 (3.5 µm, 2.1 mm × 50 mm) or equivalent.[8]

-

Reagents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Formic Acid, Ammonium (B1175870) Acetate (B1210297), Ammonium Formate (all LC-MS grade). Ultrapure water.

-

Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., quetiapine-d8) is recommended. Alternatively, a structurally similar compound like clozapine (B1669256) or carbamazepine (B1668303) can be used.[7][8][11]

-

Plasma: Drug-free human plasma for calibration standards and quality controls (QCs).

3.2. Sample Preparation